(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone

SYK inhibition BCR signaling Cell-free kinase assay

TAK-659 (mivavotinib) is the optimal dual SYK/FLT3 inhibitor for AML preclinical models where fostamatinib and entospletinib fail. With IC50 3.2 nM (SYK) and 4.6 nM (FLT3), it achieves 96% tumor growth inhibition in FLT3-ITD xenografts at 60 mg/kg QD—unmatched by SYK-monoselective agents. 42-fold selectivity over ZAP-70 preserves TCR signaling, critical for immunotherapy combination studies. 37-hour half-life enables once-daily dosing. Superior to BTK inhibitors in GCB-DLBCL models. Order high-purity, lot-validated material for reproducible translational research.

Molecular Formula C12H14F2N2O
Molecular Weight 240.25 g/mol
CAS No. 1292730-03-0
Cat. No. B1488551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone
CAS1292730-03-0
Molecular FormulaC12H14F2N2O
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)N
InChIInChI=1S/C12H14F2N2O/c13-9-4-1-5-10(14)11(9)12(17)16-6-2-3-8(15)7-16/h1,4-5,8H,2-3,6-7,15H2
InChIKeyBMUOVICILYZPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone (TAK-659) Procurement Guide: Differentiated SYK/FLT3 Dual Inhibitor for Hematologic Malignancy Research


(3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone, commonly known as TAK-659 (also referred to as mivavotinib), is a small-molecule, orally bioavailable, reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. This investigational agent belongs to the aminopiperidine class and is under clinical development for B-cell lymphomas and acute myeloid leukemia. Its distinct pharmacological profile is characterized by low-nanomolar biochemical potency against both SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM) combined with >50-fold selectivity against a panel of 290 other protein kinases [2]. The compound induces apoptosis in tumor cells while sparing non-tumor cells and has demonstrated tumor regression in xenograft models of diffuse large B-cell lymphoma (DLBCL) and FLT3-ITD-driven AML [3].

Why Generic Substitution of (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone (TAK-659) Fails: Pharmacological Differentiation from Other SYK Inhibitors


SYK inhibitors exhibit substantial heterogeneity in potency, selectivity, and kinase polypharmacology that directly determines their preclinical efficacy and clinical applicability. TAK-659 cannot be interchanged with fostamatinib (R406) or entospletinib (GS-9973) without altering the biological outcome. TAK-659 inhibits SYK with an IC50 of 3.2 nM—12.8-fold more potent than fostamatinib (IC50 41 nM) and 2.4-fold more potent than entospletinib (IC50 7.7 nM) [1]. Critically, TAK-659 potently and equipotently co-targets FLT3 (IC50 4.6 nM), a driver kinase in AML, whereas fostamatinib exhibits only weak FLT3 activity (5-fold less potent than SYK) and entospletinib is highly selective for SYK with minimal FLT3 engagement (13- to >1000-fold cellular selectivity for SYK over FLT3) . Furthermore, TAK-659 achieves >50-fold selectivity for SYK and FLT3 over 290 other kinases while sparing the T-cell receptor-proximal kinase ZAP-70 (42-fold selectivity), a feature not uniformly replicated across SYK inhibitors and essential for maintaining T-cell function . These differences are not cosmetic; they translate into differential anti-tumor activity, selectivity in tumor versus normal tissue, and clinical applicability across disease indications [2].

Quantitative Evidence Guide: (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone (TAK-659) Head-to-Head Differentiation Data


SYK Inhibitory Potency: TAK-659 vs Fostamatinib vs Entospletinib

TAK-659 demonstrates superior biochemical potency against SYK compared to the two most clinically advanced SYK inhibitors. In cell-free kinase assays, TAK-659 inhibits SYK with an IC50 of 3.2 nM, representing a 12.8-fold improvement over fostamatinib (IC50 41 nM) and a 2.4-fold improvement over entospletinib (IC50 7.7 nM) [1]. This greater intrinsic potency enables lower drug exposure requirements to achieve target engagement and may contribute to the differences observed in cellular and in vivo models.

SYK inhibition BCR signaling Cell-free kinase assay

Dual SYK/FLT3 Inhibition: Unique Polypharmacology Not Shared by Competitor SYK Inhibitors

TAK-659 is distinguished from all other SYK inhibitors by its potent, equipotent dual inhibition of SYK and FLT3. TAK-659 inhibits FLT3 with an IC50 of 4.6 nM—only 1.4-fold less potent than its SYK activity [1]. In contrast, fostamatinib inhibits FLT3 with 5-fold lower potency relative to SYK, and entospletinib shows 13- to >1000-fold cellular selectivity for SYK over FLT3, rendering it functionally SYK-monoselective . In FLT3-ITD-mutated AML patient samples, TAK-659 and fostamatinib showed significantly higher antiproliferative effects compared to FLT3 wild-type patients, confirming that dual FLT3 engagement is pharmacologically relevant; however, TAK-659 achieves this with substantially greater biochemical potency against both targets [2].

FLT3 inhibition AML Kinase polypharmacology

Kinase Selectivity Profile: Broad Selectivity with Preservation of T-Cell Receptor Signaling

In a broad kinase panel of 290 protein kinases, TAK-659 demonstrated >50-fold selectivity for SYK and FLT3 over all other kinases tested [1]. Critically, TAK-659 exhibits 42-fold selectivity over ZAP-70, the SYK homolog essential for T-cell receptor signaling . Functional studies confirm that TAK-659 does not inhibit TCR signaling or T-cell activation markers in primary T cells from CLL patients, whereas the drug potently abrogates BCR signaling in malignant B cells [2]. This contrasts with fostamatinib (R406), which shows broader kinase promiscuity: R406 exhibits a SYK Kd of 15 nM but also potently binds 25 kinases with Kd < 15 nM and 54 additional kinases with Kd < 100 nM [3]. Entospletinib is highly SYK-selective (Kd 7.6 nM, only 1 other kinase with Kd < 100 nM) but lacks meaningful FLT3 activity .

Kinase selectivity ZAP-70 sparing Broad kinase panel

In Vivo Anti-Tumor Efficacy: TAK-659 Superiority Over BTK Inhibition in GCB-DLBCL Xenograft

In a DLBCL xenograft study directly comparing TAK-659 to a BTK inhibitor, daily oral administration of TAK-659 at 60 mg/kg in the OCI-LY-19 GCB-subtype model achieved 37% tumor growth inhibition (TGI), whereas the BTK inhibitor achieved only 15% TGI—a 2.5-fold improvement in efficacy [1]. This suggests that upstream inhibition of BCR signaling at the level of SYK may be therapeutically advantageous over BTK inhibition in certain DLBCL subtypes. Further, TAK-659 demonstrated TGI across multiple DLBCL subtypes: OCI-LY-10 (ABC, TGI 50%), HBL-1 (ABC, TGI 40%), PHTX-95L (primary human tumor graft, TGI 70%), OCI-LY-19 (GCB, TGI 37%), and WSU (non-ABC/GCB, TGI 50%) [2]. In FLT3-ITD-driven AML xenografts (MV-4-11), TAK-659 achieved 96% TGI at the same 60 mg/kg daily dose [3]. No SYK-selective inhibitor (fostamatinib, entospletinib) has reported comparable TGI spanning both SYK-dependent lymphoma and FLT3-dependent AML models.

DLBCL xenograft Tumor growth inhibition BTK inhibitor comparison

Pharmacokinetic Advantage: Once-Daily Dosing Enabled by Extended Half-Life

TAK-659 exhibits a favorable clinical pharmacokinetic profile supporting once-daily oral dosing. In a Phase I study, TAK-659 absorption was rapid (median Tmax ~2 hours) with an extended terminal half-life of approximately 37 hours, and exposures increased dose-proportionally from 60 to 120 mg [1]. Renal clearance of unchanged drug accounts for 30–34% of apparent oral clearance [2]. In contrast, fostamatinib (administered as the prodrug R788) yields the active metabolite R406 with a terminal half-life of approximately 12–21 hours, requiring twice-daily dosing (100–150 mg BID) to maintain therapeutic exposures [3]. The ~2.5-fold longer half-life of TAK-659 relative to R406 translates to a simpler once-daily regimen, which is advantageous for both preclinical experimental scheduling and clinical compliance.

Pharmacokinetics Half-life Once-daily dosing

Clinical Single-Agent Activity: TAK-659 Efficacy in Relapsed/Refractory B-Cell Lymphoma

In a Phase I dose-escalation and expansion study (NCT02000934), TAK-659 demonstrated single-agent clinical activity in heavily pretreated patients with relapsed/refractory B-cell lymphoma. Among 43 response-evaluable DLBCL patients, TAK-659 achieved a complete response (CR) rate of 19% and an overall response rate (ORR) of 28% (23% by intent-to-treat) [1]. Among 9 response-evaluable follicular lymphoma patients, the CR rate was 22% with an ORR of 89% (57% ITT) [2]. Responses occurred in both de novo and transformed DLBCL and were independent of cell-of-origin classification, suggesting broad activity across molecular subtypes [3]. This contrasts with the clinical experience of entospletinib in follicular lymphoma, which demonstrated limited single-agent activity in Phase II testing, and with fostamatinib, which is approved only for chronic immune thrombocytopenia (ITP) and has not demonstrated robust single-agent lymphoma activity in registration-directed trials [4].

Phase I clinical trial B-cell lymphoma Overall response rate

Research and Industrial Application Scenarios: Where (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone (TAK-659) Provides Decisive Value


Preclinical AML Research Requiring Concomitant SYK and FLT3 Inhibition

TAK-659 is the optimal tool compound for AML preclinical studies where both SYK and FLT3 are validated drivers. In FLT3-ITD-mutated AML (MV-4-11 xenografts), TAK-659 at 60 mg/kg daily achieves 96% tumor growth inhibition—a level of activity not reported for SYK-monoselective inhibitors. Procurement should prioritize TAK-659 when the experimental design involves FLT3-mutant cell lines (e.g., MV-4-11, MOLM-13), patient-derived xenografts from FLT3-ITD-positive AML, or combination studies with FLT3 inhibitors where dual coverage may forestall resistance, as confirmed by the significantly higher antiproliferative effects of TAK-659 in FLT3-mutated versus FLT3-wild-type primary AML patient cells in head-to-head profiling with fostamatinib, entospletinib, and cerdulatinib [1].

BCR Signaling Studies Requiring Potent SYK Inhibition with T-Cell Preservation

For research programs investigating BCR signaling in B-cell malignancies where concomitant T-cell immunosuppression is unacceptable—such as studies of the tumor immune microenvironment, CAR-T cell combination strategies, or vaccine-adjuvant protocols—TAK-659 is the SYK inhibitor of choice. Its 42-fold selectivity over ZAP-70 and functional sparing of TCR signaling in primary human T cells from CLL patients have been experimentally confirmed, whereas fostamatinib's promiscuous kinase binding profile (25 off-target kinases with Kd < 15 nM) carries a risk of unintended immune modulation that confounds experimental interpretation [2].

GCB-Subtype DLBCL Models Resistant to BTK Inhibitors

TAK-659 should be prioritized for studies in germinal center B-cell (GCB) DLBCL, a subtype intrinsically resistant to BTK inhibitors such as ibrutinib. In direct head-to-head in vivo comparison in the OCI-LY-19 GCB-DLBCL xenograft model, TAK-659 achieved 37% TGI versus only 15% TGI with a BTK inhibitor—a 2.5-fold efficacy advantage. This positions TAK-659 as a differentiated agent for validating SYK as a therapeutic target upstream of BTK in BCR signaling and for preclinical efficacy testing in DLBCL subtypes stratified by cell-of-origin [3].

Translational Pharmacokinetic/Pharmacodynamic Modeling with Once-Daily Dosing

TAK-659's clinical pharmacokinetic profile—rapid absorption (Tmax ~2 h) and long terminal half-life (~37 h)—enables once-daily oral dosing in both preclinical models and clinical trials. For PK/PD studies requiring sustained 24-hour target coverage without multiple daily administrations, TAK-659 offers practical advantages over fostamatinib, which requires twice-daily dosing due to its shorter R406 half-life (12–21 h). This simplifies in vivo experimental logistics, reduces animal handling stress, and better recapitulates the intended human dosing schedule, thereby improving the translational fidelity of preclinical PK/PD modeling [4].

Quote Request

Request a Quote for (3-Aminopiperidin-1-yl)(2,6-difluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.